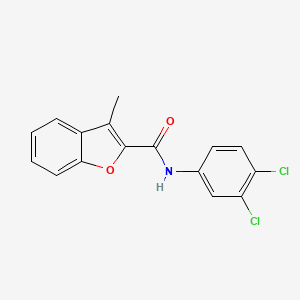

N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

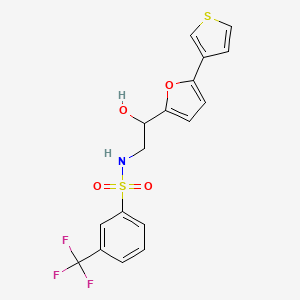

“N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of a similar compound, “N-(3,4-dichlorophenyl)octanamide”, has been reported . It has a molecular formula of C14H19Cl2NO and a molar mass of 288.213 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been studied. For example, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst in the Mitsunobu reaction .科学的研究の応用

Anti-inflammatory and Analgesic Applications

- The study of peripheral benzodiazepine receptor ligands, including similar compounds, has shown in vivo anti-inflammatory properties, indicating potential therapeutic applications in treating inflammation (Torres et al., 1999).

- Another research highlighted the synthesis and antimicrobial screening of novel derivatives, including similar benzofuran-2-carboxamides, showing significant anti-pathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Materials Science and Polymer Chemistry

- Research involving the chlorosulfonation of N-benzyl carboxamides, including compounds with similar structures, has explored their applications in creating derivatives with potential uses in materials science, indicating their versatility in chemical synthesis (Cremlyn et al., 1989).

- The study on the microwave-assisted synthesis of benzofuran-2-carboxamide derivatives for anti-inflammatory, analgesic, and antipyretic agents demonstrates the compound's relevance in medicinal chemistry and drug development (Xie et al., 2014).

Pharmacological Studies

- Detailed pharmacological studies of benzofuran derivatives, including N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide, have shown diverse biological activities, highlighting their potential in developing new therapeutic agents (Saksena et al., 1971).

Chemical Synthesis and Characterization

- Investigations into the synthesis and characterization of new chemical entities, including benzofuran-2-carboxamide derivatives, contribute to expanding the chemical space for potential drug discovery efforts. These studies explore the structural and electronic properties of these compounds, aiding in the design of molecules with desired biological activities (Vincetti et al., 2016).

作用機序

Target of Action

The primary target of N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide It is structurally similar to propanil, a well-known herbicide . Propanil’s mode of action is via the inhibition of the Hill reaction in photosynthetic electron transfer (photosystem II [PSII]) . It’s plausible that this compound might have a similar target.

Mode of Action

The exact mode of action of This compound Based on its structural similarity to propanil, it might inhibit the photosynthetic electron transfer (photosystem ii [psii]) . This inhibition disrupts the photosynthetic process, thereby affecting the growth and survival of plants .

Biochemical Pathways

The specific biochemical pathways affected by This compound If it acts similarly to propanil, it would affect the photosynthetic electron transfer pathway . This disruption could lead to downstream effects such as reduced energy production and impaired growth in plants .

Result of Action

The molecular and cellular effects of This compound If it acts similarly to propanil, it would inhibit photosynthesis, leading to impaired growth and potentially death in plants .

特性

IUPAC Name |

N-(3,4-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO2/c1-9-11-4-2-3-5-14(11)21-15(9)16(20)19-10-6-7-12(17)13(18)8-10/h2-8H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKOLFKITCAJNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,5-Difluorophenyl)-(3-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2700098.png)

![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2700099.png)

![N-Cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2700100.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2700105.png)

![[2-(4-Fluorophenyl)ethyl]isopropylamine](/img/structure/B2700109.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2700117.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2700119.png)